2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole

Catalog No.
S6749177
CAS No.
2549048-01-1
M.F
C24H30N4O2
M. Wt
406.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin...

CAS Number

2549048-01-1

Product Name

2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole

IUPAC Name

2-[[4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1,3-benzoxazole

Molecular Formula

C24H30N4O2

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C24H30N4O2/c1-29-21-6-4-5-20(17-21)28-15-13-27(14-16-28)19-9-11-26(12-10-19)18-24-25-22-7-2-3-8-23(22)30-24/h2-8,17,19H,9-16,18H2,1H3

InChI Key

AYQZFBGTKANNDC-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4=NC5=CC=CC=C5O4

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4=NC5=CC=CC=C5O4

2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole is a synthetic organic compound belonging to the class of benzoxazole derivatives. This compound features a complex structure characterized by a benzoxazole moiety linked to a piperidine and piperazine ring system. The presence of the 3-methoxyphenyl group on the piperazine ring enhances its potential biological activities, making it a subject of interest in medicinal chemistry. Benzoxazole derivatives, including this compound, are recognized for their diverse biological activities, which encompass antimicrobial, anticancer, and anti-inflammatory properties.

  • Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups into alcohols.
  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine and piperidine rings, allowing for the introduction of various substituents.

2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole exhibits significant biological activity. It has been shown to interact with specific molecular targets within biological systems, leading to its antimicrobial and anticancer effects. For instance, it may inhibit bacterial enzymes involved in cell wall synthesis and disrupt signaling pathways in cancer cells that regulate proliferation and survival . Its unique structure allows it to engage with multiple biological targets, enhancing its therapeutic potential.

The synthesis of 2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole typically involves several steps:

  • Formation of Piperazine Derivative: The piperazine ring is substituted with a 3-methoxyphenyl group through reaction with 3-methoxyphenyl chloride in the presence of a base like triethylamine.
  • Cyclization to Form Benzoxazole: The substituted piperazine is then reacted with 2-aminophenol under cyclization conditions, often using dehydrating agents such as phosphorus oxychloride or polyphosphoric acid to facilitate the formation of the benzoxazole ring.
  • Optimization for Yield and Purity: Industrial production methods may involve optimizing these synthetic routes for high yield and purity suitable for large-scale applications.

The applications of 2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole span various fields:

  • Pharmaceuticals: Due to its antimicrobial and anticancer properties, this compound could be developed into therapeutic agents targeting specific diseases.
  • Research: It serves as a valuable tool in medicinal chemistry for studying structure-activity relationships within benzoxazole derivatives.
  • Material Science: Its unique chemical structure may also find applications in developing new materials with specific optical or electronic properties .

Interaction studies have demonstrated that 2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes essential for bacterial growth or interfere with cancer cell signaling pathways. These interactions are critical for understanding its pharmacological profile and potential therapeutic uses .

Several compounds exhibit structural similarities to 2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole:

Compound NameStructure FeaturesBiological Activity
2-(Pyridine-4-yl)benzoxazoleContains a benzoxazole moiety; lacks piperidine/piperazineAntimicrobial
2-(4-(Dimethylamino)phenyl)benzoxazoleSimilar benzoxazole core; different substituentsAnticancer
2-(4-Methylpiperazin-1-yl)benzoxazoleBenzoxazole core with piperazine; different substituentsAntimicrobial

Uniqueness

The uniqueness of 2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole lies in its multi-functional structure that combines both piperidine and piperazine rings with a benzoxazole moiety. This combination allows for diverse chemical reactivity and biological activity not commonly found in similar compounds. Its ability to inhibit multiple biological targets enhances its potential as a therapeutic agent .

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Exact Mass

406.23687621 g/mol

Monoisotopic Mass

406.23687621 g/mol

Heavy Atom Count

30

Dates

Last modified: 11-23-2023

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